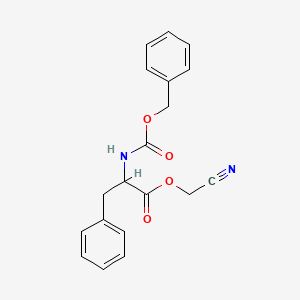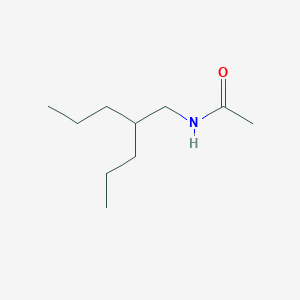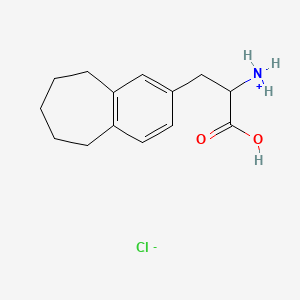
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C11H13ClO4S. It is a derivative of phenylpropanoic acid and contains a chlorosulfonyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate typically involves the reaction of 4-chlorosulfonylphenylpropanoic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Carboxylic Acid and Alcohol: Products of hydrolysis reactions.
Aplicaciones Científicas De Investigación
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific amino acid residues, such as serine or cysteine, in the active sites of enzymes, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Chlorosulfonyl)phenyl)propanoic acid: Similar structure but lacks the ester group.
4-(Chlorosulfonyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of an ester.
Uniqueness
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is unique due to the presence of both the chlorosulfonyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClO4S- |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H,13,14)/p-1 |
Clave InChI |
YSILVATURWPANH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)


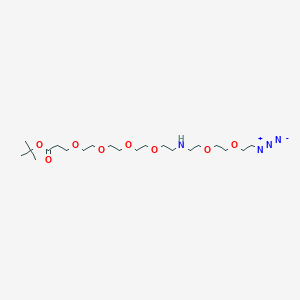
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

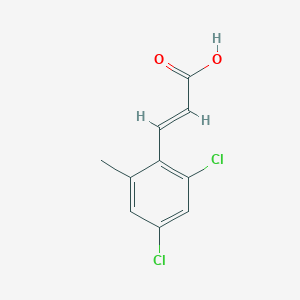
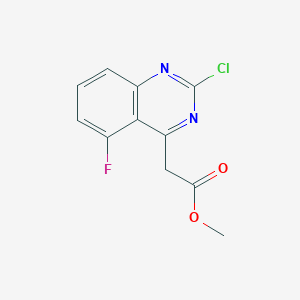
![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
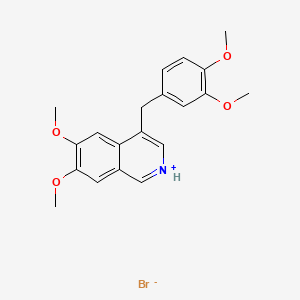
![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
